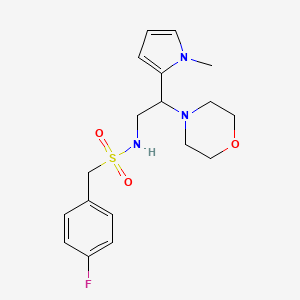

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O3S/c1-21-8-2-3-17(21)18(22-9-11-25-12-10-22)13-20-26(23,24)14-15-4-6-16(19)7-5-15/h2-8,18,20H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEGFRRNHUCDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide typically involves multiple steps:

-

Formation of the Pyrrole Intermediate: : The initial step often involves the synthesis of the pyrrole intermediate. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions to form the pyrrole ring.

-

Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine or an alkoxide.

-

Coupling with Morpholine: : The morpholine moiety is typically introduced through a nucleophilic substitution reaction, where the pyrrole intermediate reacts with morpholine under basic conditions.

-

Formation of the Methanesulfonamide Linkage: : The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole and morpholine moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

N-[2-(1-Methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide (BG14250)

UDA-680 (N-[(1R)-1-(4-{[(2S)-2-(4-Fluorophenyl)morpholin-4-yl]methyl}phenyl)ethyl]methanesulfonamide hydrochloride)

- Structure : Shares the 4-fluorophenyl and morpholine motifs but incorporates a stereospecific ethylphenyl linkage and a hydrochloride salt.

- Key Features :

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

(R)/(S)-2-(1-(4-Amino-3-(3-Fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

Tolyfluanid and Dichlofluanid (Pesticide Sulfonamides)

- Structures: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (tolyfluanid) and related analogs.

- Key Features :

Structural and Functional Analysis Table

Key Research Findings and Implications

- Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, a trend observed in sulfonamide drugs .

- Morpholine vs. Chromenone Scaffolds: Morpholine-containing compounds (e.g., target compound, UDA-680) are often optimized for CNS penetration, while chromenone derivatives (Examples 53, 60) prioritize kinase or protease inhibition .

- Synthetic Complexity: The target compound’s simpler structure (vs. pyrazolo-pyrimidine-chromenone hybrids) suggests advantages in scalable synthesis and derivatization .

Actividad Biológica

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that combines a fluorophenyl moiety with a pyrrole and morpholine, suggesting diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. Specifically, this compound may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The presence of the pyrrole ring suggests potential neuroprotective effects, particularly in neurodegenerative disorders.

1. Inhibitory Effects on Monoamine Oxidase

A series of studies have highlighted the inhibitory effects of pyrrole derivatives on MAO enzymes. The compound's structural similarities to known MAO inhibitors suggest it could possess selective inhibition properties, particularly towards MAO-B, which is implicated in Parkinson's disease treatment .

| Compound | MAO-A Inhibition | MAO-B Inhibition | Selectivity Index |

|---|---|---|---|

| 1 | Moderate | High | 0.0057 |

| 2 | Low | Moderate | 12500 |

2. Neuroprotective Properties

The neuroprotective potential of this compound is supported by its ability to modulate neurotransmitter levels. In preclinical models, compounds that inhibit MAO-B have shown promise in reducing oxidative stress and improving cognitive function .

3. Anticancer Activity

Emerging research suggests that sulfonamide derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways .

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of a related compound resulted in significant improvements in motor function and reduced neuronal death. This was attributed to the inhibition of MAO-B and subsequent reduction of reactive oxygen species .

Case Study 2: Anticancer Efficacy

Another study evaluated the effects of sulfonamide derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells via the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.